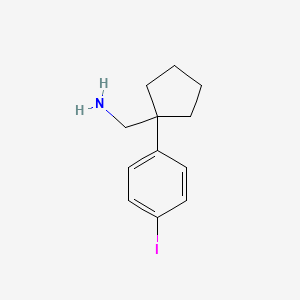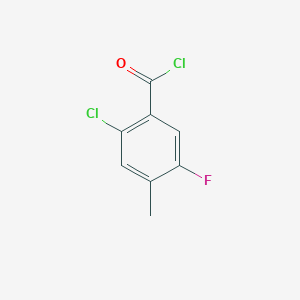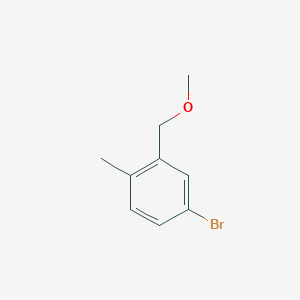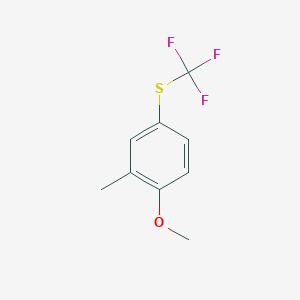
2-Methyl-4-(trifluoromethylthio)anisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(trifluoromethylthio)anisole, also known as 2M4T, is an organosulfur compound belonging to the class of anisoles. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is used as a building block for the synthesis of many compounds, including antibiotics, anti-inflammatory drugs, and antifungal agents. 2M4T is also used as a catalyst in organic reactions, and it is used in the synthesis of several other compounds.
科学的研究の応用
2-Methyl-4-(trifluoromethylthio)anisole has been used extensively in scientific research. It is used in the synthesis of several compounds, including antibiotics, anti-inflammatory drugs, and antifungal agents. It is also used in the synthesis of other compounds, such as dyes and fragrances. In addition, this compound is used in the synthesis of several other compounds, such as pesticides, herbicides, and fungicides.
作用機序
2-Methyl-4-(trifluoromethylthio)anisole acts as a catalyst in organic reactions. It is used to catalyze the formation of a variety of compounds, including antibiotics, anti-inflammatory drugs, and antifungal agents. This compound is also used to catalyze the formation of several other compounds, such as dyes and fragrances.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, antimicrobial, and antifungal effects. In addition, this compound has been shown to have an effect on the metabolism of certain drugs, and it has been used to improve the solubility of certain drugs.
実験室実験の利点と制限
2-Methyl-4-(trifluoromethylthio)anisole has several advantages and limitations when used in lab experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. In addition, it is easy to use and can be used in a variety of reactions. However, it is also important to note that this compound is a potentially hazardous compound, and proper safety precautions should be taken when handling it.
将来の方向性
There are a number of potential future directions for the use of 2-Methyl-4-(trifluoromethylthio)anisole. One potential direction is in the development of new antibiotics and antifungal agents. In addition, this compound could be used to develop new dyes and fragrances, as well as new pesticides and herbicides. Finally, this compound could be used to improve the solubility of certain drugs, and it could be used to develop new methods for the synthesis of compounds.
合成法
2-Methyl-4-(trifluoromethylthio)anisole can be synthesized in a variety of ways. One of the most common methods is the reaction of 4-methoxybenzaldehyde with thiourea in the presence of a base, such as sodium hydroxide. This reaction yields this compound as the main product, as well as other byproducts. Other methods for the synthesis of this compound include the reaction of 4-methoxybenzaldehyde with thiophosgene in the presence of a base, and the reaction of 4-methoxybenzaldehyde with thiourea in the presence of a palladium catalyst.
特性
IUPAC Name |
1-methoxy-2-methyl-4-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3OS/c1-6-5-7(14-9(10,11)12)3-4-8(6)13-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYDBEOPVALMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[RockPhos Palladacycle], min. 98%](/img/structure/B6316010.png)
![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I), 98%](/img/structure/B6316015.png)

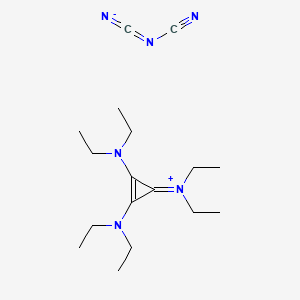


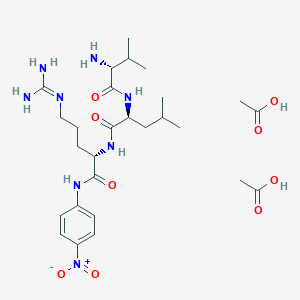
![2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B6316077.png)
![3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride](/img/structure/B6316083.png)
